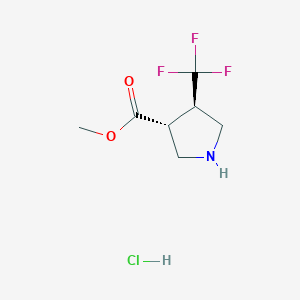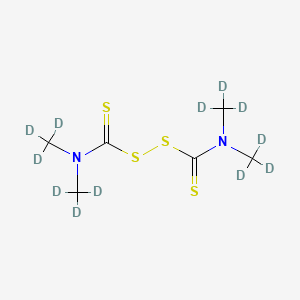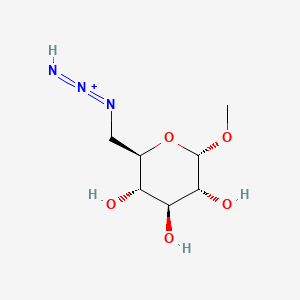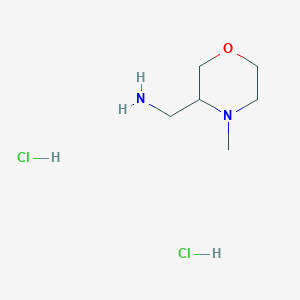
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Übersicht
Beschreibung
“(4-Methylmorpholin-3-yl)methanol” is a chemical compound with the CAS No. 1159598-86-3 . It is used for research purposes .
Synthesis Analysis
The synthesis of (4-methyl-morpholin-3-yl)-methanol involves dissolving the residue in DCM, drying it (MgSO4), and removing the solvent in vacuo to yield (4-methyl-morpholin-3-yl)-methanol as a colourless liquid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 131.17 and its formula is C6H13NO2 . It has a number of heavy atoms: 9, and a number of H-bond acceptors: 3.0 . The compound is very soluble with a solubility of 97.8 mg/ml .Wissenschaftliche Forschungsanwendungen
Oxidation Studies
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is involved in oxidation reactions. For instance, enamines like 4-(1-cyclohexen-1-yl)-morpholine are treated with metal oxidants, leading to products such as N-acetyl-morpholine and 2-morpholino-ketone. These reactions have been studied to understand the mechanistic pathways involved in enamine oxidation (Corbani, Rindonek, & Scolastico, 1973).
Synthesis of Biologically Active Compounds
This chemical plays a role in synthesizing biologically active compounds. For example, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is synthesized for antimicrobial applications, including arecoline derivatives (Kumar, Sadashiva, & Rangappa, 2007).
Synthetic Technologies
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is synthesized from dichloroethyl ether, methylamine, and sodium hydroxide. This process is optimized for yield and purity, important for industrial-scale production (Zhang Fukang, 1999).
Structural Studies
The structure of related compounds, such as 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, is studied for understanding their role as intermediates in synthesizing heterocyclic compounds. This involves analyzing molecular conformations and bonding interactions (Mazur, Pitucha, & Rzączyńska, 2007).
Antidepressive Activity
Some derivatives of C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride have been synthesized and studied for their antidepressive activities. These compounds are evaluated through pharmacological testing models to determine their potential therapeutic benefits (Guo Ya-nan, 2010).
Synthesis of Novel Compounds
The compound is used in synthesizing novel chromanes, which have potential applications in medicinal chemistry. The reaction conditions and stereochemistry of these syntheses are thoroughly investigated (Korotaev et al., 2017).
Enamine Derivatives and Biological Activity
Enamine derivatives of natural compounds, involving morpholine, are synthesized and analyzed for their biological activities against various organisms. These studies contribute to the development of new pharmacological agents (Oliveira et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-methylmorpholin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZACPOBIHPMAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)
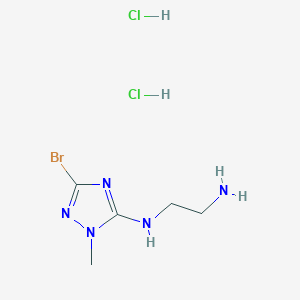
![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)

